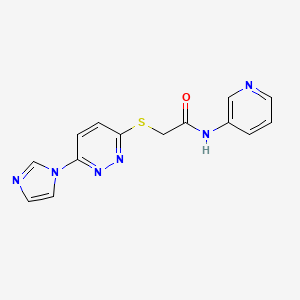

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide

Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide is a complex organic compound that features a unique structure combining imidazole, pyridazine, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

IUPAC Name |

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6OS/c21-13(17-11-2-1-5-15-8-11)9-22-14-4-3-12(18-19-14)20-7-6-16-10-20/h1-8,10H,9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCGOBGEBPAZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Construction of the pyridazine ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.

Thioether formation: The thiol group is introduced through nucleophilic substitution reactions, often using thiol-containing reagents.

Acetamide linkage: The final step involves the formation of the acetamide bond, typically through amide coupling reactions using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or pyridine rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens, organometallic reagents, or other nucleophiles/electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease processes. Its unique arrangement of functional groups allows it to modulate these targets effectively, making it a candidate for drug development in areas such as cancer treatment and anti-inflammatory therapies.

Biological Studies

Studies are being conducted to understand the interactions between this compound and various biological targets. This includes investigating its effects on cellular pathways and mechanisms related to disease processes. The compound's structural features suggest that it may exhibit significant biological activity, potentially inhibiting key enzymes or altering receptor functions .

Pharmaceutical Research

Researchers are exploring the compound's potential as a drug candidate for treating various diseases, including infections and inflammatory conditions. Preliminary studies suggest that related compounds with similar structural motifs have shown antimicrobial, antifungal, and anticancer properties .

Industrial Applications

Beyond medicinal uses, the compound may also find applications in developing new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-2-yl)acetamide

- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-4-yl)acetamide

- 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)propionamide

Uniqueness

What sets 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide apart from similar compounds is its specific arrangement of functional groups, which can result in unique biological activities and interactions. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Comprising imidazole, pyridazine, and pyridine moieties, this compound is being explored for various therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential applications.

The molecular formula of this compound is C14H12N6OS, with a molecular weight of approximately 312.35 g/mol. The compound features a unique arrangement of functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N6OS |

| Molecular Weight | 312.35 g/mol |

| Structure | Structure |

| CAS Number | 1334370-91-0 |

Biological Activity Overview

Research on similar compounds indicates that those containing imidazole and pyridazine rings often exhibit diverse biological activities, including:

- Antimicrobial : Compounds with these moieties have shown efficacy against various pathogens.

- Anticancer : Some derivatives have demonstrated the ability to inhibit tumor growth.

- Anti-inflammatory : Potential to modulate inflammatory pathways.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors involved in disease processes. For instance, the imidazole ring is known for its ability to chelate metal ions, which may play a role in enzyme inhibition.

Case Studies and Research Findings

- Anticancer Activity : A study focusing on structurally similar compounds reported significant anticancer activity against various cell lines. The compounds exhibited IC50 values ranging from 5 to 20 µM, indicating potent activity against cancer cells while maintaining low toxicity towards normal cells .

- Antimicrobial Properties : Research on related compounds has shown that they can effectively inhibit bacterial growth. For example, derivatives with similar structural motifs demonstrated IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 µM .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines . This indicates potential use in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridazine ring.

- Introduction of the imidazole moiety.

- Thiolation to incorporate the thio group.

- Final acetamide formation through coupling reactions.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure–Activity Relationships (SAR) : Understanding how variations in structure affect biological activity.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.